
2-Ethyl-5-(thiophen-2-YL)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-(thiophen-2-yl)aniline is an organic compound that features both an aniline and a thiophene moiety. This compound is of interest due to its unique structural properties, which combine the aromaticity of both the benzene and thiophene rings. The presence of the ethyl group and the thiophene ring can influence the electronic properties and reactivity of the aniline, making it a valuable compound in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(thiophen-2-yl)aniline typically involves the following steps:
Nitration of Thiophene: Thiophene is nitrated to form 2-nitrothiophene.
Reduction: The nitro group in 2-nitrothiophene is reduced to form 2-aminothiophene.
Alkylation: 2-aminothiophene is then alkylated with ethyl bromide to form 2-ethyl-5-aminothiophene.
Coupling Reaction: Finally, 2-ethyl-5-aminothiophene undergoes a coupling reaction with a suitable benzene derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of catalysts to improve yield and selectivity during the alkylation and coupling reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-(thiophen-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the aniline and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted aniline and thiophene derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Ethyl-5-(thiophen-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-(thiophen-2-yl)aniline depends on its application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aromatic rings and functional groups. The thiophene ring can participate in π-π interactions, while the aniline moiety can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-5-(phenyl)aniline: Similar structure but with a phenyl ring instead of a thiophene ring.
2-Methyl-5-(thiophen-2-yl)aniline: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-(furan-2-yl)aniline: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-Ethyl-5-(thiophen-2-yl)aniline is unique due to the presence of the thiophene ring, which imparts different electronic properties compared to phenyl or furan rings
Propriétés
Formule moléculaire |
C12H13NS |
|---|---|
Poids moléculaire |
203.31 g/mol |
Nom IUPAC |
2-ethyl-5-thiophen-2-ylaniline |
InChI |
InChI=1S/C12H13NS/c1-2-9-5-6-10(8-11(9)13)12-4-3-7-14-12/h3-8H,2,13H2,1H3 |
Clé InChI |
IKDAJLBGSRXGTK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C2=CC=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



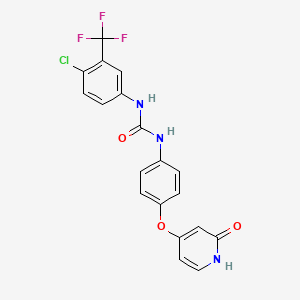
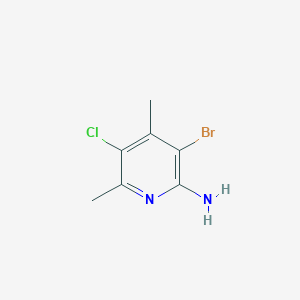
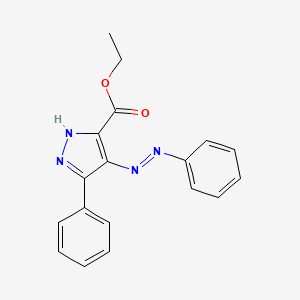
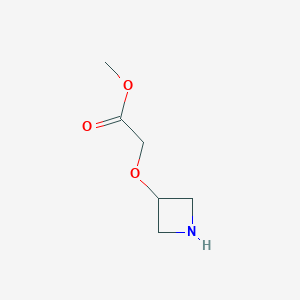
amine](/img/structure/B13078807.png)

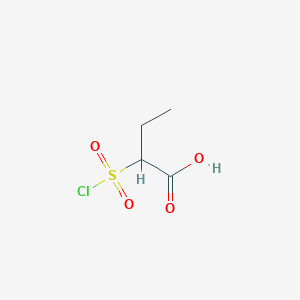
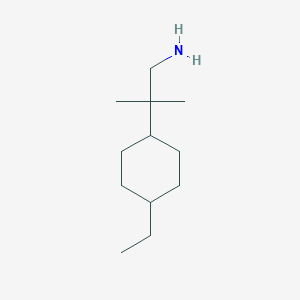
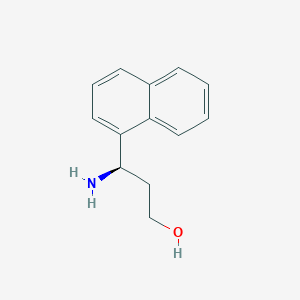
![2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid](/img/structure/B13078834.png)
![7-(Aminomethyl)-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13078837.png)


